N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2S/c14-13(15,16)19-11-3-1-10(2-4-11)12(18)17-7-9-5-6-20-8-9/h1-6,8H,7H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYBXUWUXMHAEEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CSC=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Thiophene-3-carbaldehyde
Thiophene-3-carbaldehyde undergoes reductive amination with ammonium acetate and sodium cyanoborohydride in methanol at 25–40°C. This method yields thiophen-3-ylmethylamine with 75–82% efficiency. Side products, such as bis-alkylated amines, are minimized using excess ammonia.
Alkylation of Thiophene
Direct alkylation of thiophene with formaldehyde and benzylamine under acidic conditions (HCl, 60°C) produces N-benzyl-thiophen-3-ylmethylamine. Subsequent hydrogenolysis with palladium on carbon (H₂, 1 atm) removes the benzyl group, yielding the free amine in 68% overall yield.
Gabriel Synthesis
Thiophen-3-ylmethanol is converted to its mesylate derivative using methanesulfonyl chloride. Reaction with potassium phthalimide followed by hydrazinolysis liberates the primary amine (55–60% yield).
Table 1: Comparison of Thiophen-3-ylmethylamine Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Reagents | Limitations |
|---|---|---|---|---|
| Reductive Amination | 75–82 | ≥95 | NaBH₃CN, NH₄OAc | Requires strict pH control |
| Alkylation/Hydrogenolysis | 68 | 90 | Pd/C, H₂ | Multi-step, cost-intensive |
| Gabriel Synthesis | 55–60 | 85 | MsCl, K-phthalimide | Low yield, side reactions |
Preparation of 4-(Trifluoromethoxy)benzoic Acid
The carboxylic acid component is synthesized via two routes:
Direct Trifluoromethoxylation
4-Hydroxybenzoic acid reacts with trifluoromethyl triflate (CF₃OTf) in the presence of cesium carbonate (Cs₂CO₃) in DMF at 100°C. This nucleophilic substitution achieves 70–75% yield but requires anhydrous conditions.
Oxidation of 4-(Trifluoromethoxy)benzaldehyde
4-(Trifluoromethoxy)benzaldehyde is oxidized using potassium permanganate (KMnO₄) in aqueous HCl at 80°C. The reaction proceeds quantitatively (>95% yield) but generates MnO₂ waste, complicating purification.
Coupling Strategies for Amide Bond Formation
Schotten-Baumann Reaction
4-(Trifluoromethoxy)benzoyl chloride, generated by treating the acid with thionyl chloride (SOCl₂), reacts with thiophen-3-ylmethylamine in a biphasic system (NaOH/CH₂Cl₂). This classical method affords the amide in 65–70% yield but risks hydrolysis of the trifluoromethoxy group.
HBTU-Mediated Coupling
A more efficient approach uses 4-(trifluoromethoxy)benzoic acid, HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), and DIPEA (N,N-diisopropylethylamine) in DMF. The amine is added at 0°C, and the reaction proceeds at room temperature for 12 h, yielding 85–90% product.
Palladium-Catalyzed Amination
A patent-driven method employs Pd(OAc)₂ and Xantphos to couple 4-(trifluoromethoxy)benzamide with thiophen-3-ylmethyl bromide. While innovative, this route suffers from moderate yields (60–65%) and requires rigorous exclusion of oxygen.
Table 2: Amide Coupling Method Comparison
| Method | Yield (%) | Purity (%) | Conditions | Advantages |
|---|---|---|---|---|
| Schotten-Baumann | 65–70 | 88 | Aqueous/organic, 0°C | Low cost |
| HBTU-Mediated | 85–90 | ≥98 | DMF, RT, 12 h | High efficiency |
| Palladium-Catalyzed | 60–65 | 90 | Toluene, 100°C, N₂ atm | Novel, scalable |
Purification and Characterization
Crude N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is purified via:
- Flash Chromatography : Silica gel with hexane/ethyl acetate (3:1) removes unreacted amine and acid.
- Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals (mp 112–114°C).
Key Spectral Data :
- ¹H NMR (500 MHz, CDCl₃): δ 8.02 (d, J = 8.5 Hz, 2H, ArH), 7.45 (d, J = 8.5 Hz, 2H, ArH), 7.33 (s, 1H, Thiophene-H), 6.95–6.92 (m, 2H, Thiophene-H), 6.21 (br s, 1H, NH), 4.68 (d, J = 5.8 Hz, 2H, CH₂).
- HRMS (ESI): m/z calc. for C₁₃H₁₀F₃NO₂S [M+H]⁺: 318.0412, found: 318.0409.
Industrial-Scale Considerations
For kilogram-scale production, the HBTU-mediated coupling is preferred due to its robustness. Key parameters include:
- Solvent Recovery : DMF is distilled under reduced pressure (80°C, 15 mmHg) and reused.
- Waste Management : Byproducts like HOBt (hydroxybenzotriazole) are neutralized with NaHCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamide group can be reduced to form the corresponding amine.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The thiophene ring and trifluoromethoxy group can participate in π-π stacking interactions and hydrogen bonding, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide with structurally or functionally related benzamide derivatives:
Key Structural and Functional Insights
Trifluoromethoxy Group :
- The para-trifluoromethoxy group is a common feature in analogs like Sonidegib and HSGN-238, contributing to enhanced lipophilicity and resistance to oxidative metabolism .
- In VU0543336, this group aids in CNS penetration due to its moderate logP value (~3.5) .
Thiophene Derivatives :
- The thiophen-3-ylmethyl group in the target compound may mimic benzo[b]thiophene substituents in compound 31, which exhibit hydrogen sulfide-releasing activity for carbonic anhydrase inhibition .
- HSGN-238’s 5-chlorothiophene moiety enhances antibacterial activity by interacting with bacterial enzyme active sites .
Heterocyclic Modifications: Oxadiazole (HSGN-238) and triazole (VU6010608) substituents improve target specificity and metabolic stability. Hexahydroisoquinolinylmethyl groups (6b15) enhance antimycobacterial efficacy by increasing membrane permeability .
Biological Activity: Sonidegib’s pyridinyl-morpholinyl chain enables Hedgehog pathway inhibition, a mechanism absent in simpler benzamides .
Structure-Activity Relationship (SAR)
- Electron-Withdrawing Groups : Trifluoromethoxy enhances activity over methoxy or nitro groups (e.g., 6b16 vs. 6b15 in ).
- Substituent Position : Para-substitution on benzamide optimizes target binding, as seen in HSGN-235 and VU6010608.
- Heterocycle Size : Smaller rings (thiophene vs. benzo[b]thiophene) may reduce steric hindrance, improving binding kinetics.
Contradictions and Limitations
- While Sonidegib is clinically approved, simpler analogs like 6b15 or HSGN-238 remain in preclinical stages, highlighting the importance of complex substituents for drug development .
- Thiophene-containing compounds (e.g., HSGN-238) show antibacterial activity, whereas trifluoromethoxy-benzamides like VU0543336 target kinases, indicating substituent-dependent target selectivity .
Biological Activity
N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound characterized by its unique structural features, including a thiophene moiety and a trifluoromethoxy group. These components contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C13H10F3NOS, with a molecular weight of approximately 293.29 g/mol. The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C13H10F3NOS |
| Molecular Weight | 293.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1396858-36-8 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The thiophene ring can engage in π-π stacking interactions, while the trifluoromethoxy group may facilitate hydrogen bonding. These interactions can modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit significant biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against various fungi and bacteria, suggesting potential applications in treating infections.
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation through modulation of specific signaling pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways critical for disease progression.
Case Studies and Research Findings
- Antifungal Activity : A study demonstrated that compounds containing a trifluoromethoxy group exhibited significant antifungal activity against pathogens such as Alternaria solani and Botrytis cinerea, with IC50 values comparable to established antifungal agents .
- Histone Deacetylase Inhibition : Research has indicated that similar compounds can selectively inhibit class I and II histone deacetylases (HDACs), which are important targets in cancer therapy. The presence of the trifluoromethoxy moiety was crucial for enhancing selectivity and potency .
- Cellular Studies : In vitro assays using human cancer cell lines showed that this compound could significantly reduce cell viability, indicating its potential as an anticancer agent .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Anticancer, Antimicrobial | TBD |
| N-(thiophen-3-ylmethyl)-3-(trifluoromethoxy)aniline | Moderate Anticancer | TBD |
| N-(thiophen-3-ylmethyl)-2-(trifluoromethoxy)aniline | Weak Antimicrobial | TBD |
Q & A
Basic: What are the critical safety and experimental design considerations for synthesizing N-(thiophen-3-ylmethyl)-4-(trifluoromethoxy)benzamide?
Answer:
Synthesis requires rigorous hazard analysis for reagents like thiophen-3-ylmethylamine, trifluoromethoxy benzoyl chloride, and solvents (e.g., dichloromethane). Key steps include:
- Risk Assessment : Evaluate mutagenicity (Ames testing recommended for analogs ), thermal stability (avoid decomposition via DSC monitoring ), and proper ventilation for volatile reagents.
- Reaction Optimization : Use anhydrous conditions and inert gas (e.g., N₂) for amidation to prevent hydrolysis .
- Purification : Column chromatography with silica gel and pentane/diethyl ether gradients improves yield (70–85% typical for benzamides) .
Basic: Which analytical techniques are most reliable for characterizing this compound’s structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., thiophene methylene protons at δ 4.8–5.2 ppm; trifluoromethoxy singlet at δ 7.4–7.6 ppm) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ≈ 330.08) .
- HPLC-PDA : Purity >95% achievable using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictions in reported biological activities of this compound?
Answer:
Contradictions often arise from assay variability or substituent effects. Methodological approaches include:
- Systematic Substitution : Replace thiophene with furan/pyridine to assess electronic effects on target binding .
- Molecular Docking : Compare binding modes with homologs (e.g., morpholinosulfonyl analogs show enhanced kinase inhibition ).
- In Vitro Profiling : Standardize assays (e.g., IC₅₀ against HDACs or microbial targets) to isolate structure-dependent activity .
Advanced: What strategies improve the pharmacokinetic profile of this benzamide derivative in preclinical studies?
Answer:
- Solubility Modulation : Introduce hydrophilic groups (e.g., hydroxypropyl) on the benzamide core without disrupting trifluoromethoxy’s metabolic stability .
- Metabolic Stability : Liver microsome assays identify vulnerable sites (e.g., thiophene oxidation); fluorinated groups reduce CYP450 interactions .
- Bioavailability : Nanoformulation (e.g., liposomal encapsulation) enhances brain penetration in rodent models .
Advanced: How should researchers address discrepancies between in vitro and in vivo efficacy data?
Answer:
- Dose-Response Calibration : Ensure in vitro concentrations (e.g., 1–10 µM) align with achievable plasma levels in vivo .
- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to efficacy .
- Animal Models : Use disease-specific models (e.g., xenografts for anticancer activity) to validate target engagement .
Basic: What are the best practices for storing and handling this compound to ensure stability?
Answer:
- Storage : Protect from light at –20°C in amber vials; decomposition occurs above 40°C .
- Handling : Use gloveboxes for hygroscopic intermediates (e.g., sodium pivalate) .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acyl chloride reactions) before disposal .
Advanced: How can computational methods guide the optimization of this compound’s selectivity for therapeutic targets?
Answer:
- MD Simulations : Predict off-target binding (e.g., ATP-binding pockets vs. allosteric sites) .
- Free Energy Perturbation : Compare binding affinities of trifluoromethoxy vs. methoxy analogs .
- ADMET Prediction : Tools like SwissADME prioritize derivatives with favorable permeability/toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
